molecular formula C13H23NO5 B6218023 ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate CAS No. 1355356-50-1

ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate

Cat. No.: B6218023
CAS No.: 1355356-50-1
M. Wt: 273.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate is an organic compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and tert-butyl carbamate.

    Formation of Intermediate: The starting materials undergo a series of reactions, including esterification and amination, to form an intermediate compound.

    Protection of Amine Group: The intermediate compound is then treated with tert-butyl chloroformate to introduce the Boc protecting group, resulting in the formation of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate.

Industrial Production Methods

In industrial settings, the production of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. This selective protection and deprotection mechanism is essential in multi-step organic synthesis .

Comparison with Similar Compounds

Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate lies in its specific structural features, such as the presence of the Boc protecting group and the methyl group, which influence its reactivity and applications in various fields.

Properties

CAS No.

1355356-50-1

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.